Anti-EV71 Activity of the Core Scaffold Compared to Pleconaril
The unsubstituted pyridyl imidazolidinone core (compound 1) exhibits submicromolar activity against multiple EV71 genotypes, whereas pleconaril, a benchmark capsid binder, shows no activity against EV71 isolates from the 1998 Taiwan outbreak [1].
| Evidence Dimension | Antiviral activity against EV71 (IC50) |
|---|---|
| Target Compound Data | 0.31 - 1.26 µM (against EV71 genotypes A, B, C) |
| Comparator Or Baseline | Pleconaril: >25 µM (no activity) |
| Quantified Difference | >20-fold improvement in potency |
| Conditions | Plaque reduction assay in Vero cells |
Why This Matters
This demonstrates the unique ability of the pyridyl imidazolidinone scaffold to inhibit EV71 strains resistant to pleconaril, guiding procurement for antiviral discovery programs.
- [1] Shia, K.-S., et al. (2002). Design, synthesis, and structure-activity relationship of pyridyl imidazolidinones: a novel class of potent and selective human enterovirus 71 inhibitors. Journal of Medicinal Chemistry, 45(8), 1644-1655. View Source
